molecular formula C21H23Cl2NO B11185350 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

Cat. No.: B11185350
M. Wt: 376.3 g/mol
InChI Key: ZHQQSGSXSNYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is an organic compound with a complex structure that includes a quinoline ring, chlorophenyl groups, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one typically involves multiple steps, including the formation of the quinoline ring and the introduction of the chlorophenyl and propanone groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and chlorophenyl-containing molecules, such as:

  • 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
  • 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one

Uniqueness

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H23Cl2NO

Molecular Weight

376.3 g/mol

IUPAC Name

2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]propan-1-one

InChI

InChI=1S/C21H23Cl2NO/c1-14(22)19(25)24-18-8-6-5-7-17(18)21(4,13-20(24,2)3)15-9-11-16(23)12-10-15/h5-12,14H,13H2,1-4H3

InChI Key

ZHQQSGSXSNYTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.